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2-Chloro-4-(methylthio)butanoic acid

Ames mutagenicity Salmonella typhimurium TA100 direct-acting mutagen

2-Chloro-4-(methylthio)butanoic acid (CMBA; CAS 163401-68-1; synonyms: 2-chloro-4-methylthiobutanoic acid, 2-Cl-4-MTBA), with molecular formula C₅H₉ClO₂S and molecular weight 168.64 g/mol, is a chlorinated, sulfur-containing butanoic acid derivative. It was unexpectedly isolated and structurally characterized in 1996 as a direct-acting mutagen from salted, nitrite-treated Pacific saury (Sanma hiraki) fish — a discovery that diverged from the prevailing paradigm that N-nitroso compounds were the principal gastric carcinogens in preserved foods.

Molecular Formula C5H9ClO2S
Molecular Weight 168.64 g/mol
Cat. No. B12919468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methylthio)butanoic acid
Molecular FormulaC5H9ClO2S
Molecular Weight168.64 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)Cl
InChIInChI=1S/C5H9ClO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
InChIKeyNEUOCIDFSLEIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(methylthio)butanoic Acid (CMBA): Procurement-Relevant Chemical Identity, Discovery Origin, and In-Class Positioning


2-Chloro-4-(methylthio)butanoic acid (CMBA; CAS 163401-68-1; synonyms: 2-chloro-4-methylthiobutanoic acid, 2-Cl-4-MTBA), with molecular formula C₅H₉ClO₂S and molecular weight 168.64 g/mol, is a chlorinated, sulfur-containing butanoic acid derivative [1]. It was unexpectedly isolated and structurally characterized in 1996 as a direct-acting mutagen from salted, nitrite-treated Pacific saury (Sanma hiraki) fish — a discovery that diverged from the prevailing paradigm that N-nitroso compounds were the principal gastric carcinogens in preserved foods [2]. CMBA belongs to a distinct chemotype defined by a chlorine atom at the C-2 position and a methylthio group at the C-4 position of the butanoic acid backbone, distinguishing it from the methionine hydroxy analog 2-hydroxy-4-(methylthio)butanoic acid (HMTBa, C-2 OH substitution) and from the native amino acid L-methionine (C-2 NH₂ substitution) [1][2]. Its formation requires both chloride and nitrite under acidic conditions (pH 3), with methionine serving as the biosynthetic precursor [2].

Why 2-Chloro-4-(methylthio)butanoic Acid Cannot Be Interchanged with Methionine or Its Hydroxy Analog in Mutagenesis and Carcinogenesis Research


The C-2 chlorine substituent of CMBA is not a minor structural variation — it is the mechanistic determinant that confers a unique, direct-acting mutagenicity profile absent from its closest structural analogs. L-Methionine (C-2 NH₂) is non-mutagenic in the Ames test and serves as a negative control in gastric carcinogenesis bioassays [1]. 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa, C-2 OH; CAS 583-91-5) is widely used as a GRAS-designated animal feed supplement with an established safety profile and no reported mutagenic activity [2][3]. The chlorine at C-2 enables CMBA to undergo intramolecular displacement by the neighboring sulfide sulfur, generating the electrophilic 1-methyl-2-thietaniumcarboxylic acid intermediate — a reactive species that alkylates DNA and drives mutagenesis [4]. Neither L-methionine nor HMTBa possesses this leaving-group capability. Furthermore, unlike the classic gastric carcinogen N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) which decomposes rapidly at neutral pH, CMBA remains stable over pH 1.0–9.0, altering experimental handling requirements and biological persistence [1]. These three properties — chlorine-dependent thietanium ion formation, direct-acting mutagenicity without S9 activation, and broad pH stability — are mechanistically interdependent and cannot be replicated by any in-class compound lacking the C-2 chlorine [4][5].

Quantitative Differentiation Evidence: 2-Chloro-4-(methylthio)butanoic Acid vs. Closest Analogs in Validated Assays


Direct-Acting Ames Mutagenicity of CMBA vs. Non-Mutagenic L-Methionine and GRAS-Designated HMTBa in Salmonella typhimurium TA100 and TA1535

CMBA exhibits potent direct-acting mutagenicity in S. typhimurium TA100 without metabolic activation (S9), producing approximately 500 revertants per 100 μg of compound and 1,200 His⁺ revertants per 3 μmol in standardized Ames assays [1][2]. In the same assay system, L-methionine — the native amino acid precursor — is non-mutagenic and was explicitly employed as a negative control that 'did not display any effect' [3]. The hydroxy analog HMTBa (2-hydroxy-4-(methylthio)butanoic acid), which differs only by an OH at C-2 in place of Cl, is classified as GRAS by the U.S. FDA for use in animal feed with no reported mutagenic hazard [4]. CMBA is also mutagenic in S. typhimurium TA1535 (a strain detecting base-pair substitution mutagens), whereas L-methionine-derived products from 19 other amino acids tested under identical conditions (nitrite + chloride, pH 3) did not generate TA1535 mutagens [5]. Furthermore, glycine betaine specifically inhibits CMBA-induced mutagenesis in both TA100 and TA1535, but 'several other direct-acting mutagens tested were not subject to inhibition by glycine betaine,' confirming a mechanism-specific, not class-general, antimutagenic interaction [6].

Ames mutagenicity Salmonella typhimurium TA100 direct-acting mutagen food carcinogen

In Vivo Gastric Carcinogenicity Bioassay: CMBA vs. MNNG (Positive Control) and L-Methionine (Negative Control) in Rat Stomach Pyloric Mucosa

In a head-to-head in vivo rapid bioassay for gastric carcinogens, CMBA (15–500 mg/kg body weight, oral gavage) induced a statistically significant several-fold increase in replicative DNA synthesis (RDS) at both 80 min and 17 h post-administration (P < 0.05) in the pyloric mucosa of F344 and ACI male rats, along with equivocal unscheduled DNA synthesis (UDS) and necrosis at 80 min [1]. The positive control MNNG at 50 mg/kg induced RDS, UDS, and erosion, while the negative control L-methionine at 500 mg/kg 'did not display any effect' [1]. Critically, CMBA exhibited a lower carcinogenic potency than MNNG on a per-mg basis: MNNG at 50 mg/kg produced a more severe spectrum of effects (including frank erosion) than CMBA at doses up to 500 mg/kg, consistent with CMBA's characterization as having 'possible tumor-initiating and -promoting activity' but at 'a lower potency than that of MNNG' [1]. This graded response — CMBA active but less potent than MNNG, L-methionine inactive — provides a calibrated differentiation profile essential for dose-response experimental designs in gastric carcinogenesis research.

gastric carcinogenesis replicative DNA synthesis in vivo bioassay MNNG comparator

Broad pH Stability of CMBA (pH 1.0–9.0) vs. Rapid Neutral-pH Decomposition of MNNG: Implications for Experimental Handling and Biological Persistence

During the original isolation and characterization, CMBA was found to be 'stable over the pH range of 1.0–9.0' and retained mutagenicity after several days at pH 5–7 [1]. This stability profile stands in marked contrast to MNNG, the benchmark gastric carcinogen, which 'decomposes rapidly at neutral pH' [1]. The original investigators explicitly noted that CMBA 'was essentially different from MNNG' on this basis [1]. This differential stability has practical consequences: CMBA can be extracted into NaOH, purified by reversed-phase HPLC, and stored in aqueous solution without rapid loss of activity, whereas MNNG requires acidic conditions and immediate use to avoid decomposition [1]. Separately, in DNA adduct stability studies, the N7-dG adducts formed by CMBA with 2′-deoxyguanosine exhibited half-lives of 6 h and 4 h in phosphate buffer (pH 7.4) at 37 °C, indicating that while the parent compound is stable, its DNA adducts undergo time-dependent depurination — a property relevant to interpreting mutagenic potency over extended exposure periods [2].

pH stability mutagen stability MNNG comparator experimental handling

Chlorine-Dependent Thietanium Ion Formation: Mechanistic Differentiation of CMBA from 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBa)

The C-2 chlorine atom of CMBA is the essential structural feature enabling neighboring-group participation by the C-4 sulfide sulfur, resulting in intramolecular displacement of chloride and formation of the electrophilic 1-methyl-2-thietaniumcarboxylic acid intermediate [1]. Evidence for this intermediate was obtained through trapping experiments: incubation of CMBA with 4-chlorophenol yielded 2-(4-chlorophenoxy)-4-(methylthio)butanoic acid and 4-(4-chlorophenoxy)-2-(methylthio)butanoic acid; incubation with aniline gave 2-anilino-4-(methylthio)butanoic acid and 4-anilino-2-(methylthio)butanoic acid — all products consistent with nucleophilic attack on a thietanium ion [1]. In the absence of trapping nucleophiles, CMBA hydrolyzes to 2,4-bis(methylthio)butanoic acid [1]. Critically, HMTBa (2-hydroxy-4-(methylthio)butanoic acid) cannot undergo this reaction: the hydroxyl group at C-2 is a poor leaving group, so no thietanium intermediate forms. This mechanistic dichotomy explains why CMBA is a potent direct-acting mutagen and DNA-alkylating agent while HMTBa is a benign feed additive. The thietanium ion subsequently reacts with 2′-deoxyguanosine at the N7 position, forming N7-(3-carboxy-3-methylthiopropyl)guanine (A1) and N7-(1-carboxy-3-methylthiopropyl)guanine (A2) adducts identified by LC/ESI-MS/MS [2].

thietanium ion reactive intermediate leaving group DNA alkylation

Monosaccharide Enhancement of CMBA Mutagenicity: A Differentiable Property with Quantitative Structure-Activity Ranking

The mutagenicity of CMBA in S. typhimurium TA100 is significantly enhanced by co-incubation with specific monosaccharides — a property that distinguishes CMBA from mutagens whose activity is not modulated by saccharide co-factors. Kimura et al. (2000) demonstrated that D-glucose enhanced CMBA-induced mutagenesis, and systematic testing of multiple saccharides established a rank order of enhancing potency: D-mannose > D-glucose > D-fructose > D-ribose > D-galactose [1]. The disaccharide maltose showed only weak enhancement, and L-glucose (the non-metabolizable enantiomer) produced no enhancement, implicating a stereospecific uptake mechanism [1]. A strong correlation was observed between enhanced mutagenesis and increased intracellular uptake of [methyl-¹⁴C]CMBA, indicating that the enhancement operates through elevated bacterial uptake of the mutagen rather than through a metabolic activation pathway [1]. Notably, in an 8 h exposure assay where bacteria were washed before plating, CMBA at 1× concentration produced no revertants, while a 10-fold higher dose yielded 870 revertants/plate, demonstrating that sustained intracellular exposure is required for mutagenic activity [1]. This saccharide-enhancement profile is not a generic property of all direct-acting mutagens — glycine betaine inhibits CMBA specifically while failing to inhibit 'several other direct-acting mutagens tested' [2].

mutagenicity enhancement monosaccharides uptake modulation structure-activity relationship

DNA Adduct Identity and Depurination Kinetics: CMBA-Specific N7-dG Alkylation vs. Inertness of Non-Chlorinated Analogs

CMBA reacts directly with 2′-deoxyguanosine (dG) in phosphate buffer (pH 7.4, 37 °C) to form two principal N7-guanine adducts: N7-(3-carboxy-3-methylthiopropyl)guanine (A1) and N7-(1-carboxy-3-methylthiopropyl)guanine (A2), both characterized by HPLC-UV and LC/ESI-MS/MS [1]. The N7-dG precursor adducts form early in the reaction and subsequently undergo spontaneous depurination with half-lives of 6 h (A1 precursor) and 4 h (A2 precursor) at pH 7.4, 37 °C, yielding the stable N7-guanine adducts A1 and A2 [1]. A regioisomeric N7-dG adduct was also detected in trace amounts [1]. The formation of these adducts is consistent with alkylation by the 1-methyl-2-thietaniumcarboxylic acid intermediate [1][2]. N7-alkylation of guanine followed by depurination generates apurinic sites in DNA, which are known to induce point mutations during replication — providing a direct molecular mechanism linking CMBA's chemical reactivity to its observed mutagenicity [1]. In separate experiments, DNA adduct formation in S. typhimurium TA1535 was shown to increase in a CMBA concentration-dependent manner and was markedly enhanced by the addition of glucose, paralleling the enhancement of mutagenicity [3]. Neither L-methionine nor HMTBa has been reported to form analogous N7-dG adducts, as both lack the chlorine leaving group required for thietanium ion generation [2].

DNA adductomics N7-guanine alkylation depurination kinetics LC/ESI-MS/MS

Evidence-Backed Application Scenarios for 2-Chloro-4-(methylthio)butanoic Acid Based on Quantified Differentiation Data


Positive Control Compound for Foodborne Gastric Carcinogen Bioassays Requiring a Non-Nitrosamide Mutagen

CMBA is the only methionine-derived, chlorine-dependent mutagen confirmed to induce in vivo replicative DNA synthesis in rat gastric pyloric mucosa [1]. Unlike MNNG — which decomposes rapidly at neutral pH and represents the N-nitrosamide class — CMBA is stable over pH 1.0–9.0 and belongs to an entirely distinct chemical class, making it the appropriate positive control for studies of non-N-nitrosamide gastric carcinogenesis mechanisms, particularly those investigating the role of dietary salt and nitrite in human gastric cancer etiology [2]. Its lower potency relative to MNNG also enables graded dose-response experimental designs not achievable with the more aggressive nitrosamide standard.

Reference Standard for DNA Adductomic Method Development Targeting N7-Guanine Alkylation

CMBA forms two well-characterized N7-dG adducts (A1 and A2) with defined chemical structures and depurination half-lives of 6 h and 4 h at physiological pH and temperature, as confirmed by LC/ESI-MS/MS [3]. This makes CMBA an ideal reference compound for developing and validating analytical methods (HPLC-UV, LC-MS/MS) for detecting N7-guanine alkylation products in DNA adductomic workflows. The concentration-dependent adduct formation and glucose-enhanced adduct yield in bacterial systems provide additional calibration parameters unavailable with non-chlorinated analogs [4].

Tool Compound for Investigating Monosaccharide-Mediated Modulation of Mutagen Bioavailability

CMBA's mutagenicity is uniquely enhanced by specific monosaccharides in a defined rank order (D-mannose > D-glucose > D-fructose > D-ribose > D-galactose), with enhancement mechanistically linked to increased bacterial uptake of the mutagen [5]. This property — not shared by other direct-acting mutagens tested against the same antimutagenic probe (glycine betaine) — positions CMBA as a specialized tool compound for studying how dietary carbohydrate composition may influence the bioavailability and genotoxic potency of food-derived alkylating agents [6].

Mechanistic Probe for Sulfur-Mustard-Like Intramolecular Displacement Chemistry in Small-Molecule Genotoxicity Research

CMBA's chlorine-dependent formation of the 1-methyl-2-thietaniumcarboxylic acid intermediate via neighboring-group participation of the sulfide sulfur represents a defined, synthetically accessible model system for studying sulfur-mustard-like DNA alkylation chemistry [7]. Unlike complex bifunctional alkylating agents, CMBA provides a structurally simple scaffold where the relationship between leaving group identity (Cl vs. OH vs. NH₂), reactive intermediate formation, and DNA adduct spectrum can be systematically interrogated [3][7].

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